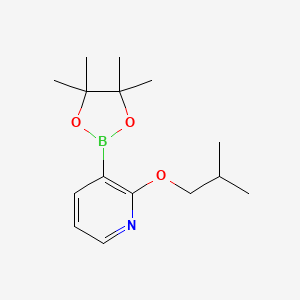

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

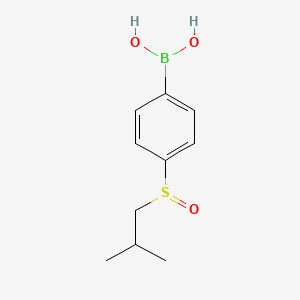

The compound “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” belongs to the class of organoboronic acids and esters. These compounds are characterized by a boron atom bonded to an oxygen atom and one or two carbon-containing groups . They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to feature a pyridine ring (a six-membered aromatic ring with one nitrogen atom), substituted at the 2-position with an isobutoxy group and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Chemical Reactions Analysis

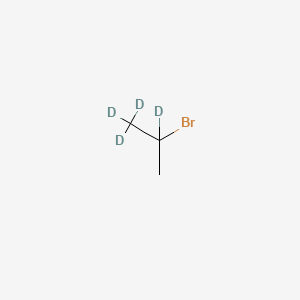

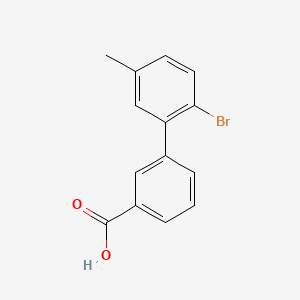

Organoboronic acids and esters, such as “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboronic acid or ester with an organic halide or triflate, in the presence of a palladium catalyst and a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to be similar to those of other organoboronic acids and esters . These compounds are typically solids or liquids at room temperature, and they are generally stable under normal conditions .

科学的研究の応用

Applications in Medicinal Chemistry and Pharmacology

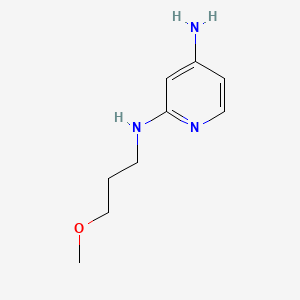

Pyridine derivatives, including those structurally related to 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For instance, pyridine-based compounds have demonstrated significant roles as inhibitors in enzymatic reactions, showcasing potential in the treatment of various diseases (Scior et al., 2011; Alshamrani, 2023). The ability of these compounds to interact with metal ions further underscores their utility in medicinal chemistry, where metal coordination can enhance the therapeutic efficacy of drug molecules.

Contribution to Catalysis and Synthetic Chemistry

The structural features of pyridine derivatives, akin to the compound , lend themselves to applications in catalysis and synthetic chemistry. Their interaction with various metal ions facilitates the development of novel catalytic systems, which are instrumental in the synthesis of complex organic molecules. The catalytic properties of these compounds are pivotal for advancing synthetic methodologies, enabling more efficient and selective chemical transformations (Parmar et al., 2023). These advancements contribute significantly to the field of green chemistry by promoting sustainable and environmentally friendly synthetic processes.

Implications for Material Science

The unique electronic and structural properties of pyridine-based compounds have implications for material science, particularly in the development of organic electronic materials. Their potential for enhancing the thermoelectric performance of materials, as seen in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) systems, illustrates the broader applicability of these compounds in creating more efficient energy conversion devices (Zhu et al., 2017). This aspect of research opens up new pathways for utilizing pyridine derivatives in the fabrication of advanced materials with optimized electronic properties for use in various technological applications.

将来の方向性

特性

IUPAC Name |

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZKUZSIUOACPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855770 |

Source

|

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1357397-80-8 |

Source

|

| Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)

![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)

![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)